molecular formula C17H18BrN5 B216139 3-(4-Bromophenyl)-6-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine

3-(4-Bromophenyl)-6-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine

Numéro de catalogue B216139
Poids moléculaire: 372.3 g/mol
Clé InChI: NDDGLLZZNPXKTM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(4-Bromophenyl)-6-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of triazolopyridazines and has been found to exhibit promising pharmacological properties.

Mécanisme D'action

The mechanism of action of 3-(4-Bromophenyl)-6-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine is not fully understood, but it is believed to involve the inhibition of the target enzymes and receptors. PDE5 is an enzyme that is involved in the degradation of cyclic guanosine monophosphate (cGMP), a signaling molecule that regulates smooth muscle relaxation. Inhibition of PDE5 by 3-(4-Bromophenyl)-6-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine results in increased levels of cGMP, leading to vasodilation and improved blood flow. JNK and GSK-3β are enzymes that are involved in the regulation of cell survival, proliferation, and differentiation. Inhibition of these enzymes by 3-(4-Bromophenyl)-6-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine has been shown to induce apoptosis and inhibit tumor growth.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(4-Bromophenyl)-6-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine have been extensively studied in vitro and in vivo. This compound has been found to exhibit potent inhibitory activity against PDE5, JNK, and GSK-3β, leading to vasodilation, apoptosis, and inhibition of tumor growth, respectively. In addition, 3-(4-Bromophenyl)-6-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 3-(4-Bromophenyl)-6-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine in lab experiments include its high potency, selectivity, and low toxicity. This compound has been found to exhibit potent inhibitory activity against several enzymes and receptors, making it a valuable tool for studying their functions and potential therapeutic applications. However, the limitations of using 3-(4-Bromophenyl)-6-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine in lab experiments include its high cost and limited availability. The synthesis of this compound is complex and time-consuming, and it may not be feasible for some research labs to produce it in large quantities.

Orientations Futures

There are several future directions for research on 3-(4-Bromophenyl)-6-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine. One potential area of research is the development of this compound as a therapeutic agent for cancer and other diseases. The inhibition of JNK and GSK-3β by 3-(4-Bromophenyl)-6-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine has been shown to induce apoptosis and inhibit tumor growth, making it a promising candidate for cancer treatment. Another potential area of research is the optimization of the synthesis method for this compound, with the aim of improving yield and reducing cost. This would make it more accessible to researchers and facilitate further studies on its pharmacological properties.

Méthodes De Synthèse

The synthesis of 3-(4-Bromophenyl)-6-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine involves the reaction of 4-bromoaniline with 4-methylpiperidine in the presence of triethyl orthoformate and acetic anhydride. The resulting intermediate is then reacted with 2-amino-5-bromopyridine in the presence of acetic acid and triethylamine to yield the final product. The synthesis of this compound has been reported in several research articles, and the procedure has been optimized for high yield and purity.

Applications De Recherche Scientifique

3-(4-Bromophenyl)-6-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine has been extensively studied for its potential applications in drug discovery and development. This compound has been found to exhibit potent inhibitory activity against several enzymes and receptors, including phosphodiesterase type 5 (PDE5), c-Jun N-terminal kinase (JNK), and glycogen synthase kinase-3β (GSK-3β). These enzymes and receptors are involved in various physiological and pathological processes, and their inhibition has been implicated in the treatment of several diseases, including cancer, inflammation, and neurodegenerative disorders.

Propriétés

Nom du produit

3-(4-Bromophenyl)-6-(4-methyl-1-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazine

Formule moléculaire

C17H18BrN5

Poids moléculaire

372.3 g/mol

Nom IUPAC

3-(4-bromophenyl)-6-(4-methylpiperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C17H18BrN5/c1-12-8-10-22(11-9-12)16-7-6-15-19-20-17(23(15)21-16)13-2-4-14(18)5-3-13/h2-7,12H,8-11H2,1H3

Clé InChI

NDDGLLZZNPXKTM-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C2=NN3C(=NN=C3C4=CC=C(C=C4)Br)C=C2

SMILES canonique

CC1CCN(CC1)C2=NN3C(=NN=C3C4=CC=C(C=C4)Br)C=C2

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.